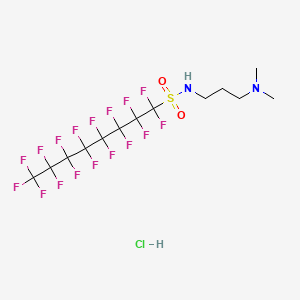
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is a complex organic compound with a unique structure that includes a pyridyl group, a nitrosamino group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the nitrosamino group through the reaction of an amine with nitrous acid, followed by the introduction of the hydroxyimino group through oximation reactions. The pyridyl group is usually introduced via a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrosamino group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridyl derivatives.
Scientific Research Applications
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone exerts its effects involves its interaction with specific molecular targets. The nitrosamino group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to modifications of proteins and DNA. The hydroxyimino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyimino-4-methylnitrosamino-1-(2-pyridyl)-1-butanone
- 2-Hydroxyimino-4-methylnitrosamino-1-(4-pyridyl)-1-butanone
- 2-Hydroxyimino-4-ethylnitrosamino-1-(3-pyridyl)-1-butanone
Uniqueness
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is unique due to its specific combination of functional groups and the position of the pyridyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
64091-88-9 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-[(3Z)-3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3/b12-9- |
InChI Key |
WUKFKMZZMBVCDX-XFXZXTDPSA-N |
Isomeric SMILES |
CN(CC/C(=N/O)/C(=O)C1=CN=CC=C1)N=O |
Canonical SMILES |
CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


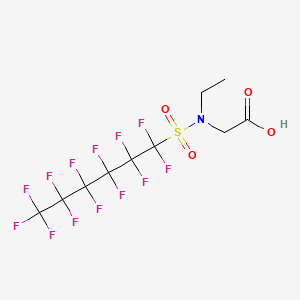
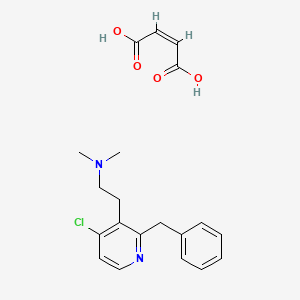

![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)

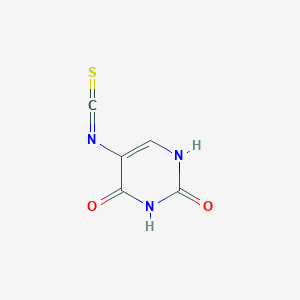
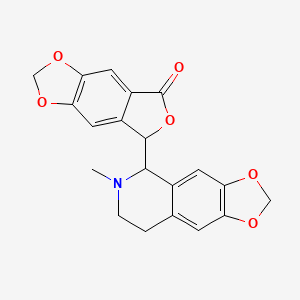
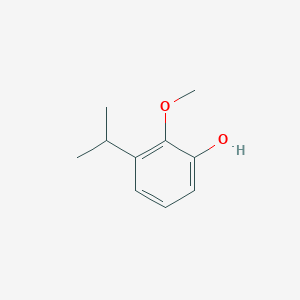

![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)
